6-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine
Overview
Description
6-Chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C7H4ClFN2. It is part of the pyrrolopyridine family, which is known for its diverse biological activities and potential therapeutic applications . This compound is characterized by the presence of both chlorine and fluorine atoms, which contribute to its unique chemical properties and reactivity .
Mechanism of Action
Target of Action
The primary targets of 6-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy . This compound has shown potent activities against FGFR1, 2, and 3 .
Mode of Action
This compound interacts with its targets, the FGFRs, by inhibiting their activity . This inhibition results in the prevention of the abnormal activation of the FGFR signaling pathway, which is associated with the progression and development of several cancers .
Biochemical Pathways
The compound affects the FGFR signaling pathway. Physiologically, the FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Pharmacokinetics
The compound’s low molecular weight suggests it may have beneficial adme properties and bioavailability .
Result of Action
In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Biochemical Analysis
Biochemical Properties
6-Chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 . These interactions inhibit the receptor’s kinase activity, which is crucial for signal transduction pathways involved in cell proliferation and differentiation. The compound’s ability to bind to the ATP-binding site of these receptors highlights its potential as a therapeutic agent in cancer treatment .
Cellular Effects
The effects of this compound on various cell types have been extensively studied. In cancer cells, such as breast cancer 4T1 cells, this compound inhibits cell proliferation and induces apoptosis . It also significantly reduces cell migration and invasion, which are critical processes in cancer metastasis . Additionally, this compound influences cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, thereby affecting gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of FGFRs . By binding to the ATP-binding site of these receptors, it prevents the phosphorylation of tyrosine residues, which is essential for the activation of downstream signaling pathways . This inhibition disrupts the normal function of FGFRs, leading to reduced cell proliferation and increased apoptosis in cancer cells . The compound’s specificity for FGFRs makes it a promising candidate for targeted cancer therapies.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and migration
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of this compound vary with dosage . At lower doses, the compound effectively inhibits tumor growth without significant toxicity . Higher doses can lead to adverse effects, including weight loss and organ toxicity . These findings underscore the importance of optimizing dosage to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with FGFRs . The inhibition of these receptors affects downstream signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways . These interactions can alter metabolic flux and metabolite levels, impacting cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with specific transporters and binding proteins that facilitate its localization to target sites . The compound’s distribution is influenced by its physicochemical properties, including its lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . It predominantly localizes to the cytoplasm, where it interacts with FGFRs and other biomolecules . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy in inhibiting target enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloro-2-fluoroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent chlorination . The reaction conditions often require specific temperatures and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process . Additionally, purification steps such as recrystallization and chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions include various substituted pyrrolopyridine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
6-Chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine has several scientific research applications, including:
Comparison with Similar Compounds
4-Chloro-1H-pyrrolo[2,3-b]pyridine: Similar in structure but lacks the fluorine atom.
6-Fluoro-1H-pyrrolo[2,3-b]pyridine: Similar in structure but lacks the chlorine atom.
Uniqueness: 6-Chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both chlorine and fluorine atoms, which enhance its reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
6-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2/c8-6-3-5(9)4-1-2-10-7(4)11-6/h1-3H,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPWYNTVKYXJCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=N2)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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